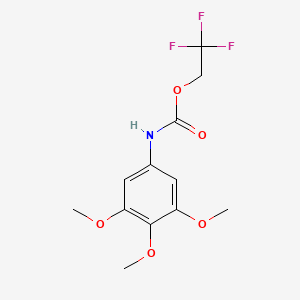![molecular formula C10H9NO3S B1439186 (2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one CAS No. 1000932-21-7](/img/structure/B1439186.png)
(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
Overview
Description
(2E)-2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one, also known as 2-Furancarboxaldehyde Thiazolidinone (2-FCT), is a heterocyclic compound with a wide range of applications in scientific research. It is a useful reagent for the synthesis of various compounds and has been used in the development of new drugs. 2-FCT has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Anticancer Properties
- Thiazolidinone compounds with furan moiety, related to the queried chemical, have shown moderate to strong antiproliferative activity in human leukemia cells, indicating potential anticancer properties. Electron-donating groups on the thiazolidinone moiety are significant for their anticancer activity, with some compounds exhibiting potent effects on cell lines (Chandrappa et al., 2009).
Antifibrotic Activity
- Amino(imino)thiazolidinone derivatives, including those with a furan moiety, have been synthesized and evaluated for their antifibrotic activity. These compounds have shown significant reduction in the viability of fibroblasts, indicating potential as antifibrotic agents. Some derivatives exhibited similar effects to Pirfenidone, a known antifibrotic drug (Kaminskyy et al., 2016).
Antimicrobial Activities
- Several derivatives of thiazolidinone with a furan component have demonstrated promising antimicrobial properties. This includes activity against various bacterial and fungal species, making these compounds potential candidates for antimicrobial drug development (Hassan, 2007), (Patel & Shaikh, 2010).
Anti-inflammatory and Antitumor Activities
- Certain synthesized derivatives of thiazolidinone with furan moieties have been evaluated for their anti-inflammatory and antitumor activities. Some of these compounds have shown effective results, suggesting their potential in treating inflammatory conditions and cancer (Uwabagira & Sarojini, 2019).
Hypoglycemic Activity
- Furan-bearing thiazolidine-2,4-diones have been synthesized and evaluated for their hypoglycemic properties, with some compounds showing significant activity in reducing blood sugar levels. This indicates a potential application in managing diabetes (Kumar et al., 2021).
Antiamoebic Activity
- Furan-thiazolidinone hybrids have been developed and demonstrated significant antiamoebic activity, indicating potential for treating amoebic infections (Ansari et al., 2016).
Antischistosomal Activity
- Certain thiazolidinedione derivatives have shown pronounced antischistosomal activity, indicating potential applications in treating schistosomiasis, a parasitic disease (Elaasar & Saied, 2008).
properties
IUPAC Name |
(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGSPUTXXDTUPI-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



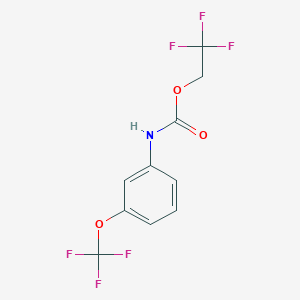
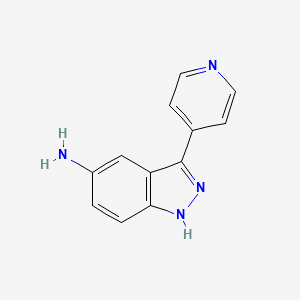
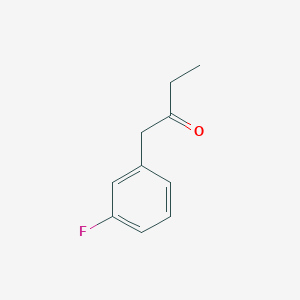

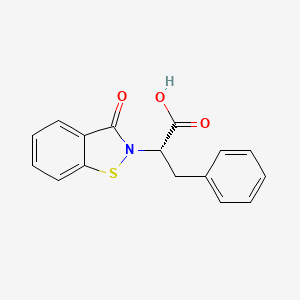

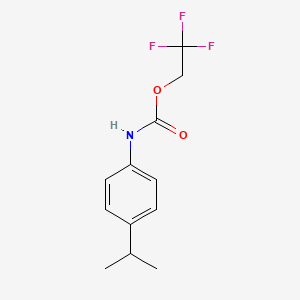
![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
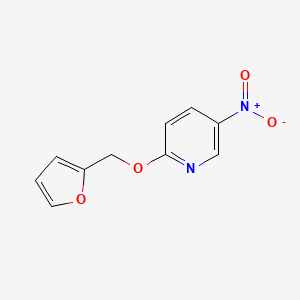
![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
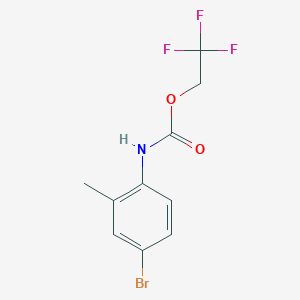
![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)
